Selensäure

Übersicht

Beschreibung

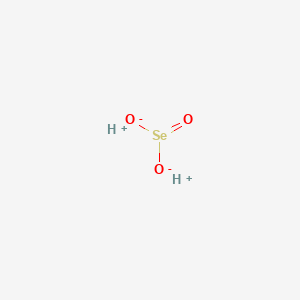

Selensäure, auch bekannt als this compound, ist eine chemische Verbindung mit der Formel H₂SeO₃. Sie ist die wichtigste Oxosäure des Selens und wird strukturell als O=Se(OH)₂ beschrieben. This compound ist ein weißer, hygroskopischer, kristalliner Feststoff, der sich gut in Wasser und Ethanol löst. Sie ist in der Natur mäßig oxidierend und wird häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt .

Synthesewege und Reaktionsbedingungen:

Reaktion von Selendioxid mit Wasser: Die gebräuchlichste Methode zur Herstellung von this compound ist die Auflösung von Selendioxid (SeO₂) in Wasser. Diese Reaktion ergibt eine Lösung von this compound: [ \text{SeO}2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

Oxidation von Selen: this compound kann auch durch Oxidation von Selen mit Salpetersäure erhalten werden: [ 3\text{Se} + 4\text{HNO}_3 \rightarrow 3\text{H}_2\text{SeO}_3 + 4\text{NO} ]

Industrielle Produktionsmethoden:

Oxidation mit Wasserstoffperoxid: Eine weitere Methode beinhaltet die Oxidation von Selendioxid mit Wasserstoffperoxid in Gegenwart eines sauren Katalysators: [ \text{SeO}_2 + \text{H}_2\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

Reaktionstypen:

Oxidation: this compound kann mit starken Oxidationsmitteln wie Wasserstoffperoxid zu this compound (H₂SeO₄) oxidiert werden: [ \text{H}_2\text{SeO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 + \text{H}_2\text{O} ]

Reduktion: this compound kann mit Reduktionsmitteln wie Schwefeldioxid zu elementarem Selen reduziert werden: [ \text{H}_2\text{SeO}_3 + 2\text{SO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Se} + 2\text{H}_2\text{SO}_4 ]

Fällung: this compound reagiert mit Silberionen in schwacher Salpetersäure unter Bildung eines weißen Niederschlags von Silberselenit: [ \text{H}_2\text{SeO}_3 + 2\text{Ag}^+ \rightarrow \text{Ag}_2\text{SeO}_3 + 2\text{H}^+ ]

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Chlor.

Reduktionsmittel: Schwefeldioxid, Schwefelwasserstoff.

Fällungsmittel: Silberionen in schwacher Salpetersäure.

Hauptprodukte:

Oxidation: this compound.

Reduktion: Elementares Selen.

Fällung: Silberselenit.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz bei der Synthese organischer Verbindungen und als Oxidationsmittel verwendet.

Medizin: In Nahrungsergänzungsmitteln und parenteraler Ernährung verwendet, um den Plasmaspiegel von Selen aufrechtzuerhalten und Selenmangel vorzubeugen. {_svg_2}

Industrie: Wird bei der Herstellung von Glas, Keramik und Pigmenten verwendet.

5. Wirkmechanismus

This compound wird in vivo über Glutathion-vermittelte Elektronenreduktionen in Wasserstoffselenid umgewandelt. Wasserstoffselenid dient als Selenpool zur Bildung von Selenoproteinen, die an verschiedenen biologischen Prozessen beteiligt sind. Diese Selenoproteine spielen eine Rolle bei der antioxidativen Abwehr, dem Schilddrüsenhormonstoffwechsel und der Immunfunktion .

Wirkmechanismus

Target of Action

Selenious acid is the acid form of sodium selenite, a form of selenium . Selenium is an essential trace element and antioxidant . It is a cofactor in metabolic enzyme regulation and plays an important role in maintaining the general health of tissue and muscle . Selenium is a component of the glutathione peroxidase enzyme, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism .

Mode of Action

Selenious acid is converted in vivo to hydrogen selenide via glutathione-involved electron reductions . Hydrogen selenide acts as a selenium pool to form selenoproteins . Selenium is first metabolized to selenophosphate and selenocysteine . This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine .

Biochemical Pathways

Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . The specialized tRNA is first bound to a serine residue which is then enzymatically processed to a selylcysteyl-tRNA by selenocysteine synthase using selenophosphate as a selenium donor .

Pharmacokinetics

Selenious acid is indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN) . Administration of selenious acid in TPN formulas helps to maintain plasma selenium levels and also to maintain endogenous stores to prevent deficiency . Selenium is eliminated mainly in the urine .

Result of Action

Selenium (Se) has been demonstrated to prevent cancer in numerous animal models when administered selenium at levels exceeding the nutritional requirements . One study showed efficacy in the prevention of malignancy while utilizing a selenium supplement in humans . Selenium is being studied as a potential therapy in the prevention or management of atherosclerosis .

Action Environment

In the environment, selenous acid and its derivatives can pose risks due to their bioaccumulation in the food chain . High selenium levels in water bodies can result in the death of aquatic life or cause reproductive issues . The mobility and availability of selenous acid in the environment can have implications for plant and animal life .

Wissenschaftliche Forschungsanwendungen

Selenious acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of organic compounds and as an oxidizing agent.

Medicine: Used in supplements and parenteral nutrition to maintain plasma selenium levels and prevent selenium deficiency.

Industry: Utilized in the manufacturing of glass, ceramics, and pigments.

Biochemische Analyse

Biochemical Properties

Selenious acid plays a crucial role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with several enzymes and proteins, including glutathione peroxidase, which is vital for protecting cells from oxidative damage. Selenious acid is also involved in the synthesis of selenoproteins, which are essential for various cellular functions . These interactions typically involve the reduction of selenious acid to selenide, which then incorporates into selenoproteins.

Cellular Effects

Selenious acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of transcription factors and enzymes involved in antioxidant defense mechanisms. For instance, selenious acid can enhance the expression of genes encoding antioxidant proteins, thereby protecting cells from oxidative stress . Additionally, it affects cellular metabolism by participating in the regulation of thyroid hormone metabolism and immune function.

Molecular Mechanism

At the molecular level, selenious acid exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of selenoproteins. This binding often results in the activation or inhibition of enzyme activity. For example, selenious acid can inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selenious acid can vary over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to selenious acid has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s stability and its potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of selenious acid in animal models are dose-dependent. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and supporting immune function. At high doses, selenious acid can be toxic, leading to adverse effects such as oxidative stress, organ damage, and even death . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Selenious acid is involved in several metabolic pathways, including the synthesis of selenoproteins and the metabolism of thyroid hormones. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . Additionally, selenious acid can influence metabolic flux by modulating the activity of enzymes involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, selenious acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and then reduced to selenide, which is incorporated into selenoproteins. The distribution of selenious acid within tissues is influenced by factors such as the presence of binding proteins and the cellular demand for selenium . This transport and distribution are essential for ensuring the proper functioning of selenium-dependent processes.

Subcellular Localization

Selenious acid and its metabolites are localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often directed by targeting signals and post-translational modifications. For instance, selenoproteins synthesized from selenious acid are often targeted to specific organelles where they perform their functions . The subcellular localization of selenious acid is critical for its activity and effectiveness in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Selensäure wird oft mit anderen Oxosäuren des Selens und ähnlichen Verbindungen verglichen:

This compound (H₂SeO₄): Ein stärkeres Oxidationsmittel als this compound, das in der Lage ist, Chlor aus Chloridionen freizusetzen.

Schweflige Säure (H₂SO₃): Analog zu this compound, aber weniger leicht zu isolieren. Beide Säuren sind zweiprotonig und bilden ähnliche Salze.

Tellursäure (H₂TeO₃): Ähnlich wie this compound, jedoch mit Tellur anstelle von Selen. Sie wird in industriellen Anwendungen weniger häufig eingesetzt.

Einzigartigkeit von this compound:

- This compound ist im Vergleich zu schwefliger Säure leichter zu isolieren.

- Sie hat einzigartige Anwendungen im Kaltblauverfahren für Stahl und bei der Synthese von Selenoproteinen.

Ähnliche Verbindungen:

- This compound

- Schweflige Säure

- Tellursäure

Biologische Aktivität

Selenious acid (H₂SeO₃) is an inorganic compound of selenium that exhibits significant biological activity, particularly in the context of human health and disease. This article explores the biological effects, mechanisms of action, safety profiles, and therapeutic potentials of selenious acid, supported by diverse research findings and case studies.

Selenious acid is a form of selenium that plays a crucial role in various biological processes. It is primarily absorbed in the gastrointestinal tract, with studies indicating an absorption rate of approximately 40-70% following oral administration . Once absorbed, it is metabolized into hydrogen selenide (H₂Se), which can be further methylated to produce various excretory forms. The reduction of selenious acid to elemental selenium can occur under certain conditions, influencing its bioavailability and activity in the body .

Mechanism of Action:

- Antioxidant Activity: Selenious acid contributes to the synthesis of selenoproteins, which are essential for antioxidant defense mechanisms in cells. These proteins help mitigate oxidative stress by neutralizing reactive oxygen species (ROS) .

- Immune Modulation: Research shows that selenious acid can stimulate the synthesis of interleukin-2 (IL-2), enhancing T lymphocyte proliferation and activity, which is vital for immune responses .

- Cytotoxic Effects on Cancer Cells: In vitro studies have demonstrated that selenious acid can induce apoptosis in malignant erythroleukemia cell lines by promoting hemoglobin synthesis and increasing intracellular selenium accumulation .

Biological Activities

The biological activities of selenious acid encompass a range of health-related effects:

1. Cancer Prevention

Selenium compounds, including selenious acid, have been implicated in cancer prevention through their antioxidant properties and ability to modulate immune function. A study highlighted its potential role in preventing esophageal squamous cancer by affecting gene expression related to oxidative stress response .

2. Neuroprotection

Selenious acid has shown promise in neuroprotection, particularly against stroke-induced damage. A study indicated that it maintains cellular bioavailability at low concentrations and exhibits protective effects on neuronal cells without significant cytotoxicity .

3. Metabolic Regulation

Selenium plays a role in glucose metabolism and may influence insulin sensitivity. However, excessive selenium intake has been associated with adverse effects on metabolic health, including an increased risk of type 2 diabetes mellitus (T2DM) .

Case Studies

Several case studies illustrate the diverse effects of selenious acid:

- Total Parenteral Nutrition (TPN): A review of literature on TPN highlighted the efficacy of selenious acid as a source of selenium for patients unable to meet their nutritional needs orally. Doses ranging from 32 to 400 mcg/day were evaluated for their effectiveness in maintaining selenium status .

- Safety Assessments: The European Food Safety Authority (EFSA) conducted assessments establishing a tolerable upper intake level (UL) for selenium based on adverse effects observed at higher doses. For adults, a UL of 255 μg/day was determined, emphasizing the need for careful monitoring of selenium supplementation .

Research Findings

A summary table below encapsulates key findings from recent research on selenious acid:

Eigenschaften

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Sodium selenite likely has the same mechanism of action as [DB11135]. The most important physiological role of sodium selenite is associated with its presence as an active component of many enzymes and proteins, in addition to its antioxidative role. Selenium has been shown to activate anticancer agents, prevent heart and vascular diseases, exhibit anti-proliferative and anti-inflammatory properties, and to stimulate the immune system. Its anticancer properties may be explained by the oxidation of free sulfhydryl groups. Tumor cells express free sulfhydryl groups (–SH) on the surface of their cell membranes and contribute to uncontrolled cell division. Only those compounds that can oxidize these groups to disulfides (S–S) may inhibit this process. Some organic forms of selenium, including selenocysteine, methylseleninic acid, and Se-methylselenocysteine have been established to be antioxidants. However, their anticancer mechanism is still not well understood. Selenious acid, during an in vitro study, was found to stimulate hemoglobin synthesis in three different malignant erythroleukemia cell lines (MEL). It has also been shown to increase the release of interleukin 2 in a dose-dependent manner. Interleukin-2 is made by a type of T lymphocyte (white blood cell). It increases the growth and activity of other T-lymphocytes and B-lymphocytes and this contributes to the development of the immune system., SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.